

Application Notes and Protocols for In Vivo Hypoxia Imaging with Desmethylnisonidazole

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Compound of Interest

Compound Name: Desmethylnisonidazole

Cat. No.: B077024

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Introduction

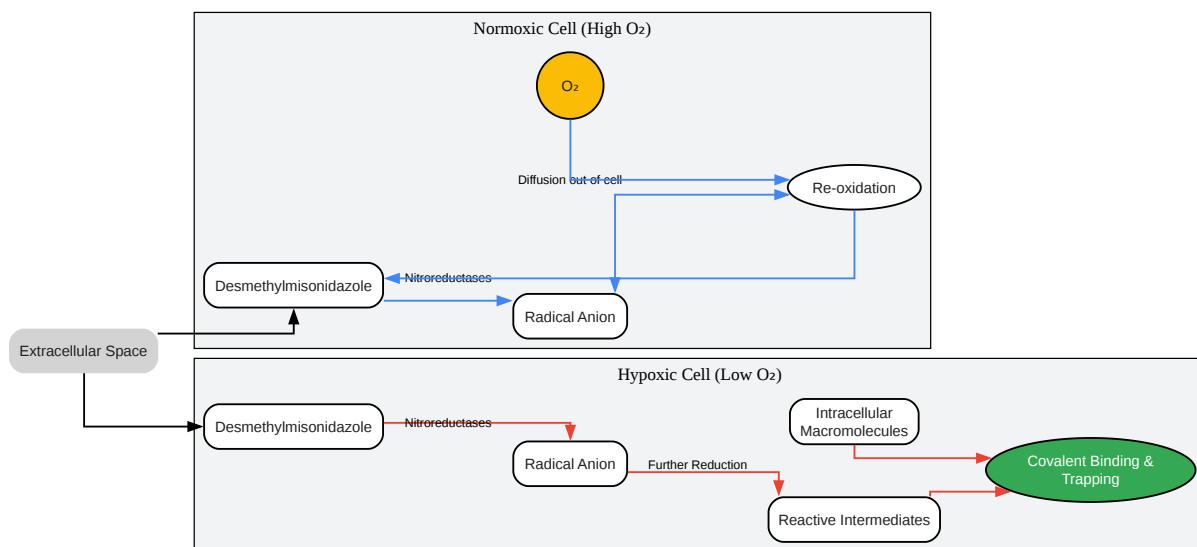
Desmethylnisonidazole is a second-generation 2-nitroimidazole analog of misonidazole, developed as a hypoxic cell radiosensitizer and a probe for imaging tumor hypoxia.[1] Like other 2-nitroimidazoles, its mechanism of action relies on the enzymatic reduction of the nitro group under hypoxic conditions. This process leads to the formation of reactive intermediates that can bind to intracellular macromolecules, resulting in the trapping of the molecule within hypoxic cells.[2] When labeled with a positron-emitting radionuclide such as fluorine-18 (^{18}F), **Desmethylnisonidazole** can be used as a tracer for Positron Emission Tomography (PET) to non-invasively visualize and quantify hypoxic regions in vivo.[3]

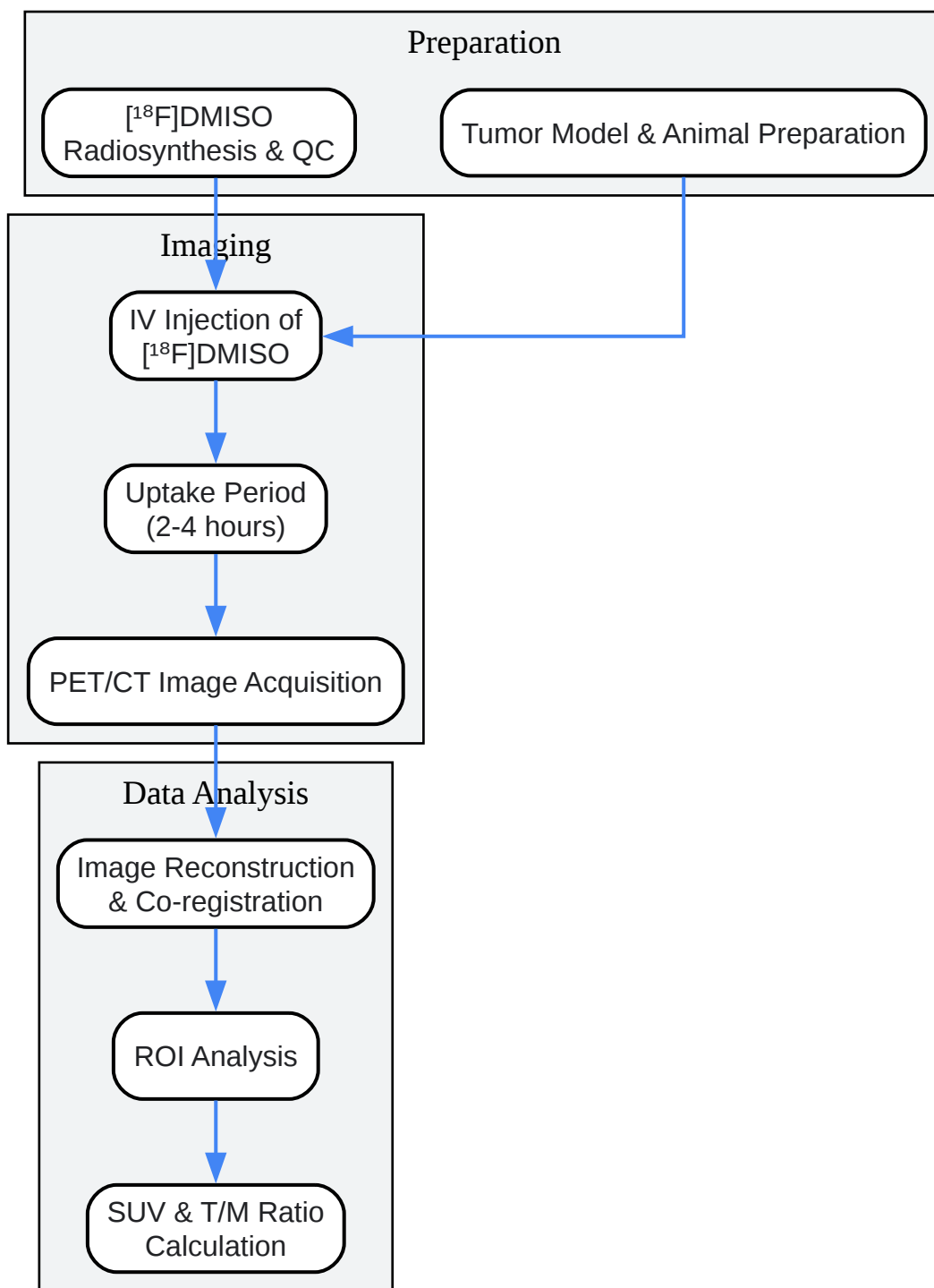
Compared to its parent compound, misonidazole, **desmethylnisonidazole** exhibits a shorter plasma half-life and reduced lipophilicity, which contributes to lower systemic toxicity, particularly neurotoxicity.[4][5] Despite its lower lipophilicity, it demonstrates comparable tumor penetration to misonidazole, making it a potentially safer alternative for clinical applications.[4]

These application notes provide a comprehensive overview and detailed protocols for the use of ^{18}F -labeled **Desmethylnisonidazole** (^{18}F -DMISO) for in vivo hypoxia imaging in preclinical research.

Mechanism of Action

The selective retention of **Desmethylnisonidazole** in hypoxic tissues is a result of a multi-step bioreductive process. In environments with low oxygen tension, the nitro group of the imidazole ring undergoes a one-electron reduction catalyzed by various nitroreductases. In the presence of sufficient oxygen, this radical anion is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to intracellular macromolecules, such as proteins and DNA, effectively trapping the radiolabeled probe within the hypoxic cell. This differential trapping mechanism forms the basis for its use as a hypoxia-specific imaging agent with PET.[2]





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